molecular formula C6H11NO2S2 B8754395 Methyl 3-carboxypropyldithiocarbamate CAS No. 61606-31-3

Methyl 3-carboxypropyldithiocarbamate

Cat. No.: B8754395
CAS No.: 61606-31-3
M. Wt: 193.3 g/mol
InChI Key: JQATYBMVAFRQNM-UHFFFAOYSA-N
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Description

Methyl 3-carboxypropyldithiocarbamate is a dithiocarbamate derivative with a carboxyl functional group on its propyl chain. Dithiocarbamates are sulfur-containing compounds known for their applications in coordination chemistry, agrochemicals, and corrosion inhibition.

Properties

CAS No.

61606-31-3

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

4-(methylsulfanylcarbothioylamino)butanoic acid

InChI

InChI=1S/C6H11NO2S2/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9)

InChI Key

JQATYBMVAFRQNM-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Diethyldithiocarbamate

  • Structural Differences : Methyl diethyldithiocarbamate lacks the carboxyl group present in Methyl 3-carboxypropyldithiocarbamate, reducing its polarity and chelation versatility.
  • Applications : While methyl diethyldithiocarbamate is used in rubber vulcanization and pesticide formulations, the carboxyl group in this compound may expand its utility in pharmaceuticals or catalysis.

Methyl Esters (e.g., Methyl Laurate, Methyl Salicylate)

  • Functional Groups : Unlike dithiocarbamates, methyl esters lack sulfur and nitrogen but share ester functionalities.
  • Physical Properties :

    Property Methyl Laurate Methyl Salicylate This compound (Inferred)
    Boiling Point (°C) 262 222 Likely >250 (due to carboxyl group)
    Solubility in Water Insoluble Slightly soluble Moderate (carboxyl enhances polarity)
    Stability Hydrolytically stable Heat-sensitive Sensitive to oxidation (S–C bond)
  • Applications : Methyl esters are widely used in fragrances, biofuels, and solvents, whereas dithiocarbamates focus on metal binding and biocidal activity.

Comparison with Carboxylated Derivatives

Carboxylic Acid-Containing Dithiocarbamates

  • Example : Sodium carboxymethyldithiocarbamate.
  • Key Differences : The propyl chain in this compound offers greater flexibility and hydrophobicity compared to shorter-chain analogs. This may improve membrane permeability in biological systems.
  • Chelation Efficiency: Carboxyl groups enhance metal-binding capacity. For instance, copper(II) complexes of carboxylated dithiocarbamates show higher stability constants (log K ~ 12–14) than non-carboxylated analogs (log K ~ 8–10) .

Torulosic Acid Methyl Ester

  • Source : Isolated from Austrocedrus chilensis resin .
  • Structural Similarities: Both compounds feature methyl ester and carboxyl groups, but torulosic acid methyl ester is a diterpenoid with a fused cyclic structure.
  • Reactivity : The conjugated double bonds in torulosic acid methyl ester increase susceptibility to oxidation, whereas this compound’s linear chain may favor nucleophilic reactions at the dithiocarbamate group.

Data Tables for Comparative Analysis

Table 1. Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
This compound ~195 (estimated) Not available Dithiocarbamate, carboxyl Chelation, biocides
Methyl diethyldithiocarbamate 163.3 556-61-6 Dithiocarbamate Rubber additives, pesticides
Methyl laurate 214.34 111-82-0 Ester Biofuels, surfactants
Torulosic acid methyl ester 334.5 Not listed Methyl ester, diterpenoid Natural product research

Table 2. Stability and Reactivity Comparison

Compound Thermal Stability Hydrolytic Stability Oxidative Sensitivity
This compound Moderate Low (acidic conditions) High (S–S bond)
Methyl diethyldithiocarbamate High Moderate Moderate
Methyl salicylate Low (decomposes) High Low

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